molecular formula C11H21NO2 B2729339 Tert-butyl 2-(cyclopentylamino)acetate CAS No. 78773-69-0

Tert-butyl 2-(cyclopentylamino)acetate

Cat. No.: B2729339
CAS No.: 78773-69-0
M. Wt: 199.294
InChI Key: AJWUSVUOAIUDGZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclopentylamino)acetate: is an organic compound with the molecular formula C11H21NO2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and the hydrogen atom of the amino group is replaced by a cyclopentyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(cyclopentylamino)acetate typically involves the reaction of tert-butyl bromoacetate with cyclopentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(cyclopentylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-(cyclopentylamino)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclopentylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl (4-piperidinyloxy)acetate
  • Tert-butyl [2-(bromomethyl)phenoxy]acetate
  • Tert-butyl {[(1S)-1-phenylethyl]amino}acetate
  • Tert-butyl 1-aminocyclopentanecarboxylate hydrochloride
  • Tert-butyl (2-ethoxy-2-oxoethyl)glycinate

Comparison: Tert-butyl 2-(cyclopentylamino)acetate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

tert-butyl 2-(cyclopentylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-12-9-6-4-5-7-9/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWUSVUOAIUDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a chilled (0°-5° C.) and stirred ethereal solution (500 ml) containing cyclopentyl amine (75 g, 0.88 mol) and triethyl amine (101 g, 1.0 mol) was added t-butyl bromoacetate (136.5 g, 0.7 mol) in ether (300 ml). The reaction mixture was stirred overnight. The ethereal mixture was then concentrated and the residue redissolved in methylene chloride (750 ml). This solution was washed with saturated aqueous sodium bicarbonate (1000 ml), water (2×3000 ml), and brine (2000 ml). The organic portion was separated, dried over MgSO4, filtered and evaporated yielding N-cyclopentylglycine t-butyl ester (92 g, 66%) as a brown oil which slowly crystallized on standing.
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136.5 g
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300 mL
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Synthesis routes and methods II

Procedure details

Sodium cyanoborohydride(1.9 g) was added portionwise to a stirred mixture of cyclopentanone(2.1 g), glycine tert-butyl ester hydrochloride(5.0 g), water(12 ml) and methanol(25 ml) during 15 min at water-bath temperature. The resulting mixture was stirred for 4 hr, diluted with 20% H3PO4 (40 ml) and water(20 ml), and extracted with ether(80 ml). The aqueous layer was made alkaline(pH 10) with 20% NaOH and extracted with CHCl3 (50 ml). The extract was dried(Na2SO4) and concentrated in vacuo to give an oily residue, which was purified by silica gel column chromatography(ethyl acetate:hexane=3:1) to yield N-cyclopentylglycine tert-butyl ester(4.5 g) as a pale yellow oil.
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40 mL
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Synthesis routes and methods III

Procedure details

To a solution containing 75 g (0.88 mol) of cyclopentylamine and 100 g (1.0 mol) of triethylamine in 500 ml of ether at 0° C. was slowly added 136 g (0.70 mol) of t-butyl bromoacetate in 200 ml of ether. After stirring at room temperature for 6 hours, the mixture was filtered, washed with water, and concentrated in vacuo. The residue was acidified with 5% aqueous HCl, washed with ether, rendered basic with 5% aqueous K2CO3, and extracted with ether. The ethereal solution was then washed with water, dried over MgSO4, and concentrated in vacuo to give 90 g (65%) of N-cyclopentylglycine, t-butyl ester as an oil which crystallized on standing.
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75 g
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500 mL
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136 g
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200 mL
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Synthesis routes and methods IV

Procedure details

Cyclopentyl amine (50.0 g, 587 mmols) was dissolved in anhydrous ether (500 ml) and triethylamine (69.3 g, 685 mols) was added. The resulting solution was cooled in an ice bath and then tert-butyl bromoacetate (95.4 g, 489 mmols) in ether (150 ml) was added slowly over approximately three hours. The reaction mixture was allowed to stir overnight at room temperature. The reaction was acidified to pH 1 with aqueous hydrochloric acid and the layers were separated. The aqueous layer was washed with ethyl acetate and then basified to pH 10 with aqueous ammonium hydroxide. The product was extracted several times into methylene chloride and the combined organic extract was washed twice with water, once with brine, dried over magnesium sulfate, filtered, and evaporated to yield the desired product as a slightly yellow oil (56.9 g, 58.4%).
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50 g
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150 mL
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Synthesis routes and methods V

Procedure details

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